2-Bromo-6-fluoro-4-methylphenylboronic acid pinacol ester
CAS No.: 2121512-27-2
Cat. No.: VC11679261
Molecular Formula: C13H17BBrFO2
Molecular Weight: 314.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2121512-27-2 |
|---|---|
| Molecular Formula | C13H17BBrFO2 |
| Molecular Weight | 314.99 g/mol |
| IUPAC Name | 2-(2-bromo-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C13H17BBrFO2/c1-8-6-9(15)11(10(16)7-8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
| Standard InChI Key | KTNWLSMJWHGBNL-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Br)C)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Br)C)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a phenyl ring substituted at the 2-, 4-, and 6-positions with bromine, methyl, and fluorine groups, respectively. The boronic acid functionality is protected as a pinacol ester, forming a 1,3,2-dioxaborolane ring. This structural configuration enhances stability compared to free boronic acids, mitigating protodeboronation and enabling handling under ambient conditions.
Key structural attributes:
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Bromine (2-position): Provides a potential site for further functionalization via cross-coupling or nucleophilic substitution.
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Fluorine (6-position): Introduces electron-withdrawing effects, modulating the ring's electronic profile.
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Methyl group (4-position): Contributes steric bulk and influences regioselectivity in coupling reactions.
The IUPAC name, 2-(2-bromo-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, precisely reflects this substitution pattern and boronate esterification .
Physicochemical Properties
While detailed experimental data on melting point, solubility, and spectral characteristics remain limited in public literature, inferences can be drawn from analogous arylboronic esters:
The compound’s NMR spectrum would likely show a singlet near -110 ppm, consistent with meta-fluorine substituents, while NMR might exhibit a peak around 30 ppm, typical for trigonal boronate esters .
Synthesis and Manufacturing
General Synthetic Route
The synthesis mirrors established procedures for arylboronic acid pinacol esters :
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Boronic Acid Preparation: Halogen-metal exchange on 2-bromo-6-fluoro-4-methylbromobenzene, followed by trapping with triisopropyl borate.
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Esterification: React the crude boronic acid with pinacol (1.2 equiv) in anhydrous diethyl ether overnight.
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Purification: Flash chromatography (e.g., petroleum ether/ethyl acetate 95:5) yields the pure ester .
Critical parameters:
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Solvent choice: Ethers prevent boronic acid self-condensation.
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Stoichiometry: Excess pinacol ensures complete esterification.
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Purification: Silica gel chromatography removes unreacted diol and byproducts .
Scale-Up Considerations
Industrial production (e.g., by Nanjing YakeLun Pharmaceutical Co.) likely employs continuous flow systems to enhance yield and purity. Key challenges include:
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Managing exothermicity during boronylation.
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Minimizing residual solvents below ICH guidelines.
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Ensuring consistent regiochemical purity, as bromine and fluorine direct subsequent reactions differently .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a bench-stable boronic ester, this compound participates in palladium-catalyzed couplings with aryl halides. For example:
Advantages over boronic acids:
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Reduced homo-coupling side reactions.
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Compatibility with aqueous workup steps.
Sequential Functionalization
The bromine substituent allows sequential cross-couplings:
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Initial Suzuki coupling at the boronate position.
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Subsequent Buchwald-Hartwig amination or Ullmann coupling at the bromine site.
This orthogonal reactivity enables rapid assembly of polysubstituted arenes for pharmaceutical intermediates.
| Supplier | 10g Price | 25g Price | 100g Price |
|---|---|---|---|
| AOBChem | $256 | $502 | $1391 |
Major Chinese suppliers dominate production, reflecting regional expertise in boronate chemistry. Minimum order quantities and lead times vary, necessitating advance planning for large-scale projects.
Future Research Directions
Biological Activity Screening
While no published studies exist on this compound’s bioactivity, fluorinated boronic esters show promise in:
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Protease inhibition: Boron’s vacant p-orbital interacts with catalytic serine residues.
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Anticancer agents: Fluorine enhances membrane permeability and metabolic stability.
Materials Science Applications
Exploratory areas include:
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MOF precursors: Boronate esters as linkers in porous materials.
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Polymer additives: Fluorine content improving thermal stability.
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